Ethyl Chrysene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Chrysene-5-carboxylate is an organic compound derived from chrysene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an ethyl ester group attached to the carboxylate functional group at the 5th position of the chrysene ring Chrysene itself is known for its occurrence in coal tar and its use in the study of carcinogenicity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl Chrysene-5-carboxylate typically involves the esterification of Chrysene-5-carboxylic acid. The process can be summarized as follows:
Starting Material: Chrysene-5-carboxylic acid.
Reagents: Ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl Chrysene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form Chrysene-5-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Chrysene-5-carboxylic acid.
Reduction: Chrysene-5-methanol.
Substitution: Various substituted chrysenes depending on the reagent used.
Scientific Research Applications
Ethyl Chrysene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies on its interactions with biological macromolecules help understand its potential biological activity.
Medicine: Research on its derivatives explores their potential as therapeutic agents.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl Chrysene-5-carboxylate involves its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research. Additionally, its interactions with enzymes and receptors are studied to understand its broader biological effects.
Comparison with Similar Compounds
Chrysene-5-carboxylic acid: The parent compound, which lacks the ethyl ester group.
Chrysene-5-methanol: A reduction product of Ethyl Chrysene-5-carboxylate.
Substituted Chrysenes: Compounds with various substituents on the chrysene ring.
Comparison: this compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl chrysene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O2/c1-2-23-21(22)19-13-15-8-4-5-9-16(15)18-12-11-14-7-3-6-10-17(14)20(18)19/h3-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTQROCKXUUQFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.